N-(2-phenylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N-(2-phenylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C19H24N2O3S2 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.12283498 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Piperidine Derivatives and Anti-acetylcholinesterase Activity
A study by Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating them for anti-acetylcholinesterase (anti-AChE) activity. Introduction of a bulky moiety in the para position of the benzamide significantly increased activity. The study found one compound with a potent inhibitory effect on acetylcholinesterase, suggesting potential as an antidementia agent. This research underlines the therapeutic potential of piperidine derivatives in the management of conditions like dementia, highlighting the relevance of structural modifications to enhance biological activity (Sugimoto et al., 1990).
Cyclin-dependent Kinase Inhibitors and Cope Elimination
Griffin et al. (2006) explored the oxidation of β-piperidinoethylsulfides to create inhibitors for the cyclin-dependent kinase CDK2. The research introduced a new variant of the Cope elimination, leading to the synthesis of potent CDK2 inhibitors. This method holds potential applications in medicinal chemistry, demonstrating the use of piperidine derivatives in the development of targeted therapies for cancer treatment (Griffin et al., 2006).
Lewis Basic Catalysts for Hydrosilylation of N-aryl Imines
Wang et al. (2006) developed l-piperazine-2-carboxylic acid-derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The arene sulfonyl group on N4 was found crucial for the high enantioselectivity of the catalyst, showcasing the application of piperidine derivatives in catalysis and organic synthesis. This research illustrates how modifying piperidine structures can create effective catalysts for specific chemical reactions, contributing to advancements in synthetic chemistry (Wang et al., 2006).
Benzamide Derivatives as Selective Serotonin 4 Receptor Agonists
Sonda et al. (2004) synthesized a series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, evaluating their effects on gastrointestinal motility. The study identified compounds that acted as selective 5-HT4 receptor agonists, suggesting potential as novel prokinetic agents with reduced side effects. This highlights the pharmaceutical application of piperidine derivatives in developing treatments for gastrointestinal disorders (Sonda et al., 2004).
Properties
IUPAC Name |
N-(2-phenylpropyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-15(16-6-3-2-4-7-16)14-20-19(22)17-9-11-21(12-10-17)26(23,24)18-8-5-13-25-18/h2-8,13,15,17H,9-12,14H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTLKQVZHHUKSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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